

2-Bromo-4,6-difluorobenzoic acid chemical structure and properties

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Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzoic acid

Cat. No.: B1338445

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An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-difluorobenzoic acid (CAS No. 651026-99-2) is a halogenated aromatic carboxylic acid. As a fluorinated organic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromine and fluorine atoms on the benzoic acid core offers unique reactivity for various organic transformations. This technical guide provides a summary of the known chemical structure, properties, and safety information for **2-Bromo-4,6-difluorobenzoic acid**. It is important to note that while this compound is commercially available, detailed experimental protocols and extensive application data are limited in publicly accessible scientific literature.

Chemical Structure and Properties

The chemical structure of **2-Bromo-4,6-difluorobenzoic acid** features a benzene ring substituted with a carboxylic acid group, a bromine atom at the 2-position, and fluorine atoms at the 4- and 6-positions.

Chemical Structure:

Table 1: Chemical Identifiers and Molecular Properties[1][2]

Identifier	Value
CAS Number	651026-99-2
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂
Molecular Weight	237.00 g/mol
Synonyms	2-Bromo-4,6-difluorobenzoic acid

Table 2: Physicochemical Properties

Property	Value
Appearance	Data not publicly available
Melting Point	Data not publicly available
Boiling Point	Data not publicly available
Solubility	Data not publicly available
pKa	Data not publicly available

Note: Experimentally determined physicochemical properties for **2-Bromo-4,6-difluorobenzoic acid** are not readily available in the surveyed public literature. Researchers should determine these properties experimentally as needed.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Bromo-4,6-difluorobenzoic acid** are not widely available in public databases. Researchers are advised to acquire and interpret their own analytical data upon procurement of the compound.

Synthesis

While **2-Bromo-4,6-difluorobenzoic acid** is commercially available from various suppliers, specific, peer-reviewed synthesis protocols are not detailed in the accessible scientific literature.^{[1][3][4]} General synthetic routes for related fluorinated and brominated benzoic acids often involve multi-step processes that may include:

- Directed ortho-metalation: A common strategy for the functionalization of aromatic rings.
- Halogenation: Introduction of bromine and fluorine atoms onto a benzoic acid precursor.
- Oxidation: Conversion of a corresponding toluene or benzaldehyde derivative.

It is important to note that the synthesis of specific isomers can be challenging and may require careful control of reaction conditions to ensure regioselectivity.

Applications in Research and Drug Development

As a substituted benzoic acid, **2-Bromo-4,6-difluorobenzoic acid** serves as a potential intermediate in organic synthesis. The carboxylic acid group can be readily converted to other functional groups such as esters, amides, and acid chlorides. The bromo- and fluoro-substituents provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution, respectively.

While its direct applications in drug development are not extensively documented in public literature, related fluorinated benzoic acid derivatives are known to be important precursors for a variety of biologically active molecules. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

Safety and Handling

Table 3: GHS Hazard Classification^[5]

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation

Handling Precautions:[5]

- Use in a well-ventilated area, preferably in a fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Wash hands thoroughly after handling.
- Store in a locked-up, well-ventilated place. Keep container tightly closed.

First Aid Measures:[5]

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols and Visualization

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of **2-Bromo-4,6-difluorobenzoic acid** are not readily available in the public domain. Researchers should rely on general principles of organic chemistry for its handling and use in synthetic transformations and should perform appropriate reaction optimization.

Signaling Pathways and Experimental Workflows

No information on the involvement of **2-Bromo-4,6-difluorobenzoic acid** in specific biological signaling pathways or complex experimental workflows was found in the public literature. Therefore, no corresponding diagrams can be provided.

Conclusion

2-Bromo-4,6-difluorobenzoic acid is a commercially available chemical compound with potential as a building block in synthetic chemistry. Its utility is suggested by its structure, which is amenable to a variety of chemical modifications. However, a notable lack of publicly available data on its specific properties, detailed synthesis, and applications in research and drug development necessitates that researchers conduct their own characterization and validation for any intended use. Standard laboratory safety precautions should be strictly followed when handling this compound.

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